3-Bromo-5-nitropicolinonitrile
Overview
Description
3-Bromo-5-nitropicolinonitrile is a chemical compound with the molecular formula C6H2BrN3O2 . It has a molecular weight of 228 . It is a solid substance stored at room temperature under an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2BrN3O2/c7-5-1-4(10(11)12)3-9-6(5)2-8/h1,3H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored at room temperature under an inert atmosphere .Scientific Research Applications
Improved Synthesis Methods
An improved synthesis method for N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a PHD2 inhibitor, has been developed starting from commercially available 5-bromo-3-nitropicolinonitrile. This method involves only five chemical steps and achieves a significantly increased total yield of 37.6% without requiring chromatographic purifications, demonstrating the chemical's relevance in synthesizing medical compounds (Lei et al., 2015).
Creation of Novel Compounds
A study reported the synthesis of dicyano tetrahydroquinoxalines alkylated on nitrogen atoms using 4-bromo-5-nitrophthalonitrile and aliphatic secondary diamines. This process led to the development of compounds that can be further used to create imides, phthalocyanines, hexazocyclanes, and isoindoline-containing compounds (Abramov et al., 2002).
Synthesis of Inhibitors and Ligands
Another study presented the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, an intermediate in PI3K/mTOR inhibitors. This compound was synthesized from 6-bromoquinolin-4-ol through a process involving nitration, chlorination, alkylation, reduction, and substitution (Lei et al., 2015).
Development of Fluorescent Probes
A two-photon fluorescent probe, NO-QA5, was developed for the detection of nitric oxide (NO), using 3-dimethylaminophenyl linked at the 6-position of 5-aminoquinoline. This probe reacts with NO to generate azoic regioisomers with intramolecular charge transfer emission, demonstrating potential applications in biological and chemical sensing (Dai et al., 2017).
Pharmaceutical Intermediates
The compound synthesized by Lei et al. (2015) is identified as an important intermediate in the synthesis of various pharmaceutical inhibitors, highlighting the chemical's role in the development of new medical therapies (Lei et al., 2015).
Safety and Hazards
The safety information available indicates that 3-Bromo-5-nitropicolinonitrile may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
3-bromo-5-nitropyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrN3O2/c7-5-1-4(10(11)12)3-9-6(5)2-8/h1,3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGVLGKIIQGBFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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